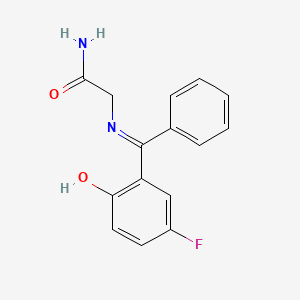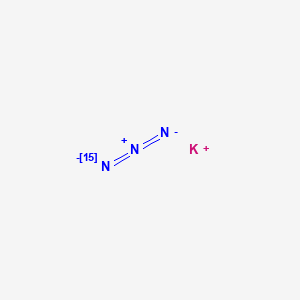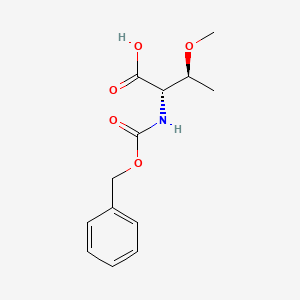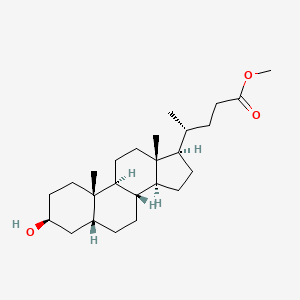
(2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine is a chemical compound with the molecular formula C20H32N2O3S2 and a molecular weight of 412.61 g/mol . This compound is known for its unique structure, which includes a disulfide bond and a carbamate group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine involves multiple steps, including the formation of the disulfide bond and the carbamate groupThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride and sodium hydroxide .
Industrial Production Methods
Industrial production of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted carbamates.
科学的研究の応用
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
作用機序
The mechanism of action of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine involves its interaction with molecular targets through its disulfide and carbamate groups. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and enzymes. The carbamate group can inhibit enzyme activity by forming covalent bonds with active site residues .
類似化合物との比較
Similar Compounds
Carbofuran: A widely used pesticide with a similar carbamate structure but lacks the disulfide bond.
N,N-Dibutylamine: Shares the dibutylamine moiety but lacks the carbamate and disulfide functionalities.
Disulfiram: Contains a disulfide bond but has different functional groups and applications.
Uniqueness
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine is unique due to its combination of a disulfide bond and a carbamate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .
特性
CAS番号 |
78081-77-3 |
|---|---|
分子式 |
C20H32N2O3S2 |
分子量 |
412.6 g/mol |
IUPAC名 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)disulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O3S2/c1-6-8-13-22(14-9-7-2)27-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
InChIキー |
LGKXNKLJVLMSNW-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)SSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)

